

Application Notes and Protocols for Boc-Lys(Ac)-AMC Assay

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	Boc-Lys(Ac)-AMC	
Cat. No.:	B558174	Get Quote

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These application notes provide a detailed protocol for the use of **Boc-Lys(Ac)-AMC** as a fluorogenic substrate to measure the activity of Class I and IIb histone deacetylases (HDACs). This assay is a valuable tool for screening potential HDAC inhibitors and characterizing enzyme kinetics.

Introduction

Histone deacetylases (HDACs) are a class of enzymes that remove acetyl groups from lysine residues on histones and other proteins, playing a crucial role in the regulation of gene expression and other cellular processes. The **Boc-Lys(Ac)-AMC** assay is a sensitive and reliable method for measuring the activity of HDACs.[1] It is a two-step enzymatic assay based on the deacetylation of the substrate **Boc-Lys(Ac)-AMC** by an HDAC, followed by cleavage of the deacetylated product by trypsin to release the highly fluorescent 7-amino-4-methylcoumarin (AMC).[1][2] The resulting fluorescence is directly proportional to the HDAC activity.

Principle of the Assay

The **Boc-Lys(Ac)-AMC** assay relies on a coupled enzymatic reaction. In the first step, an HDAC enzyme removes the acetyl group from the lysine residue of the non-fluorescent substrate, **Boc-Lys(Ac)-AMC**. In the second step, the developer solution, which contains trypsin, is added. Trypsin specifically cleaves the amide bond between the deacetylated lysine



and the AMC fluorophore, leading to the release of free AMC. The fluorescence of AMC is then measured at an excitation wavelength of 340-360 nm and an emission wavelength of 440-460 nm.

Reagents and Materials

A comprehensive list of necessary reagents and materials is provided below.

Reagent/Material	Supplier Example	Catalog Number Example	Storage
Boc-Lys(Ac)-AMC	MedChemExpress	HY-138159	-20°C
Recombinant Human HDAC1	BPS Bioscience	Varies	-80°C
Trypsin (from bovine pancreas)	Sigma-Aldrich	T1426	-20°C
Trichostatin A (TSA)	Cayman Chemical	10009929	-20°C
Dimethyl Sulfoxide (DMSO)	Sigma-Aldrich	D8418	Room Temperature
Tris-HCl	Varies	Varies	Room Temperature
NaCl	Varies	Varies	Room Temperature
EDTA	Varies	Varies	Room Temperature
Black, flat-bottom 96- well plates	Greiner Bio-One	Varies	Room Temperature
Fluorometric microplate reader	Varies	Varies	N/A

Experimental ProtocolsPreparation of Reagents

Assay Buffer (e.g., FB188 buffer): 15 mM Tris-HCl pH 8.0, 50 mM KH₂PO₄/K₂HPO₄, 250 mM NaCl, 250 μM EDTA, and 0.001% Pluronic F-68. Store at 4°C.



- Boc-Lys(Ac)-AMC Stock Solution (30 mM): Dissolve 50 mg of Boc-Lys(Ac)-AMC in 3.7 mL of DMSO. Aliquot and store at -20°C.
- HDAC Enzyme Stock Solution: Reconstitute recombinant HDAC enzyme in assay buffer to a desired concentration (e.g., 1 mg/mL). Aliquot and store at -80°C.
- Trypsin Solution (2 mg/mL): Dissolve trypsin in assay buffer. Prepare fresh before use.
- HDAC Inhibitor (e.g., Trichostatin A) Stock Solution (10 mM): Dissolve in DMSO. Aliquot and store at -20°C.
- Developer Solution: A solution containing trypsin used to stop the deacetylation reaction and cleave the deacetylated substrate.

In Vitro HDAC Activity Assay Protocol

This protocol is a guideline and should be optimized for specific experimental needs.

- Prepare the Reaction Mixture: In a 96-well black plate, add the following components in order:
 - Assay Buffer
 - HDAC inhibitor or vehicle (DMSO)
 - Recombinant HDAC enzyme
- Pre-incubation: Gently mix and incubate the plate at 37°C for 15 minutes to allow the inhibitor to interact with the enzyme.
- Initiate the Reaction: Add **Boc-Lys(Ac)-AMC** substrate to each well to start the deacetylation reaction. The final concentration of the substrate typically ranges from 10 μ M to 50 μ M.
- Incubation: Incubate the plate at 37°C for 30-60 minutes.
- Stop the Reaction and Develop the Signal: Add the developer solution containing trypsin to each well to terminate the deacetylation reaction and initiate the cleavage of the deacetylated substrate.



- Final Incubation: Incubate the plate at room temperature for 15 minutes to allow for the complete release of AMC.
- Fluorescence Measurement: Measure the fluorescence using a microplate reader with an excitation wavelength of 355 nm and an emission wavelength of 460 nm.

Data Analysis

The HDAC activity can be calculated by subtracting the fluorescence of the negative control (no enzyme) from the fluorescence of the experimental wells. For inhibitor studies, the percent inhibition can be calculated using the following formula:

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% Inhibition = 100 * (1 - (Fluorescence_inhibitor - Fluorescence_blank) / (Fluorescence no inhibitor - Fluorescence blank))
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The IC_{50} value, the concentration of an inhibitor that causes 50% inhibition of the enzyme activity, can be determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Quantitative Data Summary

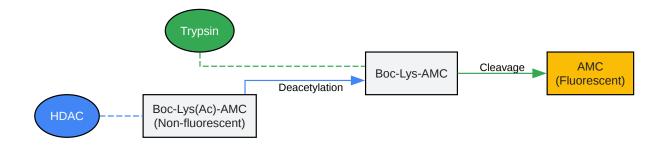
The following table summarizes typical concentrations and conditions used in a **Boc-Lys(Ac)-AMC** assay.



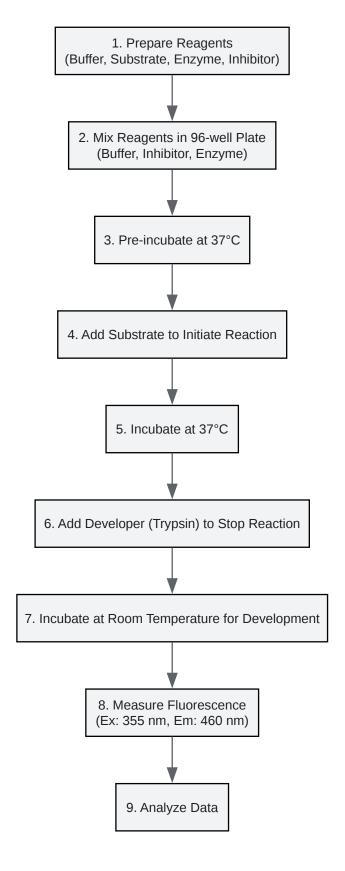
Parameter	Value	Reference
Substrate Concentration	10 - 512 μΜ	
Enzyme Concentration (HDAC1)	4.5 nM	
Trypsin Concentration	1.7 - 2 mg/mL	-
Incubation Time (Deacetylation)	30 - 120 minutes	
Incubation Temperature	37°C	
Excitation Wavelength	340 - 360 nm	_
Emission Wavelength	440 - 460 nm	-

Signaling Pathway and Experimental Workflow Diagrams









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References

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- To cite this document: BenchChem. [Application Notes and Protocols for Boc-Lys(Ac)-AMC Assay]. BenchChem, [2025]. [Online PDF]. Available at:
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